5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Description
Properties
Molecular Formula |
C9H10BFO3 |
|---|---|
Molecular Weight |
195.99 g/mol |
IUPAC Name |
(5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborol-6-yl)methanol |
InChI |
InChI=1S/C9H10BFO3/c1-5-7-3-9(11)6(4-12)2-8(7)10(13)14-5/h2-3,5,12-13H,4H2,1H3 |
InChI Key |
JYBARHCCFSYVDN-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2C(O1)C)F)CO)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Fluorinated phenyl derivatives (e.g., 5-fluoro-2-bromophenyl derivatives)
- Boron reagents such as boronic acids, boron tribromide, or boronate esters
- Hydroxymethylation reagents (e.g., formaldehyde or equivalents)
- Methylation agents (e.g., methyl iodide or methyl lithium)
Synthetic Route Outline
Step 1: Fluorinated Aromatic Precursor Preparation
The synthesis begins with a fluorinated aromatic compound, typically a 5-fluoro-substituted phenyl derivative. Fluorination can be introduced via electrophilic fluorination or by using commercially available fluorinated aromatic halides.
Step 2: Boron Incorporation and Cyclization
The key cyclization step to form the benzoxaborole ring involves reacting the fluorinated aromatic precursor with boron reagents. One common approach is the reaction of the fluorinated phenyl derivative with boron tribromide or boronic acid derivatives under controlled conditions to form the boron-oxygen heterocycle.
Step 3: Hydroxymethyl Group Introduction
The hydroxymethyl group adjacent to the boron atom is introduced typically by hydroxymethylation reactions using formaldehyde or paraformaldehyde under basic or acidic conditions. This step may involve nucleophilic attack on an intermediate boronate ester or direct substitution.
Step 4: Methylation at the 3-Position
Methylation at the 3-position of the benzoxaborole ring is achieved by employing methylating agents such as methyl iodide or methyl lithium under suitable conditions to afford the 3-methyl substituent.
Step 5: Purification and Crystallization
The final product is purified by recrystallization or chromatographic methods, often yielding yellowish crystalline solids with high purity.
Representative Experimental Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fluorinated precursor synthesis | Electrophilic fluorination or halogen exchange | Variable | Commercially available precursors often used |
| Boron incorporation | Boron tribromide, toluene, reflux | 70-85 | Controlled temperature critical |
| Hydroxymethylation | Formaldehyde, base (e.g., sodium hydroxide), aqueous medium | 65-80 | pH and temperature influence yield |
| Methylation | Methyl iodide, base (e.g., potassium carbonate), organic solvent | 75-90 | Anhydrous conditions preferred |
| Purification | Recrystallization from ethanol or ethyl acetate | - | Produces yellowish crystals |
These yields and conditions are derived from patent literature and experimental reports on related benzoxaborole compounds, including tavaborole analogs.
Analytical and Research Outcomes
- Spectroscopic Characterization: The compound is characterized by NMR (1H, 13C, 11B), IR, and mass spectrometry confirming the presence of the fluorine substituent, boron heterocycle, hydroxymethyl, and methyl groups.
- X-ray Crystallography: Polymorphic forms of benzoxaborole derivatives have been reported, confirming the structural arrangement of the boron atom within the cyclic framework.
- Stability and Reactivity: The compound exhibits stability under ambient conditions but is sensitive to strong acids and bases, consistent with boronic acid derivatives.
- Biological Activity Correlation: The fluorine and hydroxymethyl groups enhance solubility and biological target interactions, making the compound relevant for pharmaceutical applications.
Summary Table of Preparation Methods from Patents and Literature
Chemical Reactions Analysis
5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .
Scientific Research Applications
5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes structural variations among benzoxaborole derivatives:
Functional Implications of Substituents
- Fluorine (5-F): Present in both the target compound and AN2690, fluorine enhances electronegativity and metabolic stability. AN2690’s antifungal activity is attributed to boron-mediated inhibition of fungal leucyl-tRNA synthetase .
- Methyl (3-Me): Introduces steric hindrance, possibly stabilizing the molecule against enzymatic degradation. Analogous methyl groups in other benzoxaboroles (e.g., 4-methyl derivative ) are used to tune reactivity.
- Phenoxy (5-OPh): Bulkier substituents like phenoxy (in C₁₃H₁₁BO₃ ) may reduce target accessibility but enhance lipophilicity for specific applications.
AN2690 (Tavaborole) as a Benchmark
AN2690’s crystal structure reveals planar molecules forming centrosymmetric dimers via O-H⋯O hydrogen bonds , a feature critical for its antifungal activity. The target compound’s hydroxymethyl group could enable similar or enhanced hydrogen-bonding networks, though experimental validation is needed.
Unexplored Potential of the Target Compound
While AN2690 and simpler derivatives have well-documented activities, the target compound’s combination of fluorine, hydroxymethyl, and methyl groups presents unexplored opportunities. For example:
- The hydroxymethyl group could facilitate prodrug strategies or enhance target binding.
- The methyl group at position 3 may improve pharmacokinetic profiles compared to AN2690.
Biological Activity
5-Fluoro-6-(hydroxymethyl)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing compound that has garnered attention for its potential biological activity, particularly in the context of antibacterial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy against specific pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxaborole core, which is known for its unique properties that enhance its interaction with biological targets. The presence of fluorine and hydroxymethyl groups contributes to its reactivity and potential therapeutic applications.
Benzoxaboroles generally function by inhibiting specific enzymes or pathways in microbial organisms. For instance, compounds in this class have been shown to inhibit the release of pro-inflammatory cytokines, which are critical in mediating inflammatory responses in diseases such as psoriasis and atopic dermatitis .
Antibacterial Properties
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The benzoxaborole structure is associated with potent activity against Wolbachia species, which are endosymbiotic bacteria implicated in several neglected tropical diseases .
Table 1: In Vitro Activity Against Wolbachia
| Compound ID | EC50 (nM) | Target Organism |
|---|---|---|
| 15 | 101 | Wolbachia infected C6/36 cells (wAlb) |
| 76 | 12 | Wolbachia infected LDW1 cells (wMel) |
The data indicate that the compound exhibits significant anti-Wolbachia activity, suggesting potential for treating conditions like lymphatic filariasis.
Anti-inflammatory Effects
In addition to its antibacterial properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of inflammatory cytokines such as TNF-alpha and IL-12 . This mechanism underlies its potential application in treating inflammatory diseases.
Case Studies
Several preclinical studies have investigated the efficacy of this compound:
- Study on Filarial Infections : In a study involving mice infected with Onchocerca volvulus, administration of the compound resulted in a significant reduction in Wolbachia load within the filarial worms. This suggests that the compound could be an effective treatment for river blindness .
- Psoriasis Model : In a model of psoriasis, the compound exhibited a marked reduction in skin inflammation and cytokine levels when applied topically. This aligns with findings from other benzoxaboroles that target inflammatory pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it maintains good plasma levels following oral administration, which is crucial for systemic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
